2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile
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Overview
Description
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile is an organic compound with a complex structure that includes a dimethylamino group, a fluorine atom, a piperazine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluoro-4-nitrobenzonitrile with piperazine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and substitution, to introduce the dimethylamino group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-5-fluorobenzonitrile
- 4-(Dimethylamino)-5-fluorobenzonitrile
- 2-(Dimethylamino)-4-piperazin-1-ylbenzonitrile
Uniqueness
2-(Dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, fluorine atom, piperazine ring, and benzonitrile moiety makes it particularly versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17FN4 |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(dimethylamino)-5-fluoro-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C13H17FN4/c1-17(2)12-8-13(11(14)7-10(12)9-15)18-5-3-16-4-6-18/h7-8,16H,3-6H2,1-2H3 |
InChI Key |
AYDDYHGFNQPHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1C#N)F)N2CCNCC2 |
Origin of Product |
United States |
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